N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS2/c1-14(2,3)13(16)15-12(10-6-8-17-9-10)11-5-4-7-18-11/h4-9,12H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELCYSBRRIDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CSC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide typically involves the condensation of thiophene derivatives with pivaloyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Fungicidal Activity
Recent studies have highlighted the fungicidal properties of thiophene derivatives, including N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide. A notable investigation involved the synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives, where one compound demonstrated significant efficacy against cucumber downy mildew (Pseudoperonospora cubensis). The compound exhibited an effective concentration (EC50) of 1.96 mg/L, outperforming established fungicides such as diflumetorim and flumorph .
Table 1: Comparison of Fungicidal Efficacy
| Compound | EC50 (mg/L) |
|---|---|
| This compound | 1.96 |
| Diflumetorim | 21.44 |
| Flumorph | 7.55 |
This suggests that compounds like this compound could serve as lead compounds for developing new agricultural fungicides.
Enzyme Inhibition Properties
Another significant application of this compound is its potential as an enzyme inhibitor. Research has shown that related thiophene derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .
In a study focusing on a derivative of pivalamide, it was found to exhibit approximately 85% inhibition against AChE and BChE, indicating its potential utility in drug development for neurodegenerative conditions .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 85 |
| Butyrylcholinesterase | 85 |
| Urease | 73.8 |
| Alpha Amylase | 57.9 |
These findings suggest that this compound could be further explored as a multi-targeted therapeutic agent.
Drug Development Potential
The structural characteristics of this compound position it as a promising candidate for drug development. Its ability to interact with multiple biological targets makes it suitable for further optimization and testing in various therapeutic areas, including oncology and neuropharmacology.
For instance, derivatives of thiophene have been synthesized and evaluated for their activity against cancer cell lines by inhibiting pathways such as PI3K/Akt/mTOR, which are crucial in cancer progression . The ability to induce apoptosis in cancer cells while simultaneously inhibiting cholinesterases presents a dual-action profile that could be beneficial in treating both cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific enzymes or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues of Pivalamide Derivatives
The following table summarizes key structural and physicochemical properties of N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide and related compounds:
Notes:
- Dihedral Angles: For bithiophene systems, dihedral angles between aromatic rings influence conjugation and stability. While data for the target compound are unavailable, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between thiophene and aryl rings, suggesting moderate planarity .
- Thermal Stability: Melting points vary significantly based on substituents. The monothiophene derivative (107–113°C) has a lower melting point than the nitro-substituted carboxamide (397°C) , likely due to stronger intermolecular interactions (e.g., hydrogen bonding) in the latter.
Electronic and Reactivity Profiles
- Thiophene vs. Pyridine Derivatives: Thiophene-containing pivalamides (e.g., N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide) exhibit electron-rich aromatic systems, enhancing π-π stacking and sulfur-mediated interactions.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)thiophene-2-carboxamide) increase electrophilicity, while bulky tert-butyl groups in pivalamide improve steric shielding, as seen in catalytic applications .
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
Thiophene derivatives, including this compound, are known to interact with various biological targets such as kinases and receptors. These interactions can lead to multiple therapeutic effects including:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Anti-cancer : Modulation of pathways like PI3K/Akt/mTOR.
- Neuroprotective : Potential inhibition of cholinesterases, which are relevant in neurodegenerative diseases.
Pharmacological Properties
The compound's biological activity can be attributed to its structural features, which allow it to engage with specific biochemical pathways. The following table summarizes the key pharmacological properties and their corresponding research findings:
Research Findings
Recent studies have highlighted the diverse biological activities of thiophene-based compounds, including this compound:
- Anti-cancer Activity : A study evaluated substituted thiophene derivatives for their anti-tumor properties against various cancer cell lines. The most promising derivatives showed significant inhibition of cell proliferation and induced apoptosis at low concentrations, indicating their potential as effective anti-cancer agents .
- Cholinesterase Inhibition : Research on thienobenzo-thiazoles demonstrated that certain thiophene derivatives significantly inhibit BChE activity. This is particularly relevant for Alzheimer's disease treatment as BChE is implicated in cholinergic dysfunction .
- Antinociceptive Effects : In a mouse model of neuropathic pain, thiophene derivatives were shown to modulate pain pathways through the inhibition of α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, suggesting their utility in pain management .
Case Studies
Several case studies have illustrated the application of thiophene derivatives in therapeutic contexts:
- Case Study on Cancer Treatment : A novel series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and tested for dual inhibition of PI3Kα/mTOR pathways. The most effective compounds exhibited IC50 values significantly lower than standard treatments, demonstrating their potential as new cancer therapies .
- Neuroprotective Applications : A study focusing on the antinociceptive properties of thiophene derivatives found that these compounds could effectively reduce pain responses in models of neuropathic pain, highlighting their therapeutic potential in managing chronic pain conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)pivalamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous thiophene-pivalamide derivatives are synthesized via N-acylation reactions using pivaloyl chloride under inert conditions (e.g., nitrogen atmosphere, 0°C). Solvent choice (e.g., CH₂Cl₂ or CHCl₃) and stoichiometric control of triethylamine (NEt₃) are critical to minimize side reactions like hydrolysis . Post-synthesis purification via preparative HPLC or flash chromatography is recommended for high-purity yields (>95%) .
- Key Data : Yields for similar compounds range from 65–85%, with purity confirmed by ¹H/¹³C NMR and HRMS .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm) and pivalamide methyl groups (δ 1.1–1.3 ppm) .
- X-ray Crystallography : Employ software suites like SHELX or WinGX for structure refinement. For example, SHELXL enables precise determination of bond angles and torsional strain in thiophene rings .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of frontier molecular orbitals (HOMO/LUMO) and charge distribution. Exact-exchange terms improve thermochemical accuracy, as demonstrated in studies on similar heterocyclic systems . Basis sets like 6-31G(d) are recommended for sulfur-containing compounds .
- Key Insight : The thiophene rings contribute to a low bandgap (~3.5 eV), suggesting potential semiconductor applications .
Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s reactivity?
- Methodological Answer : Cross-validate results using:
- Experimental Kinetics : Monitor reaction intermediates via LC-MS or in situ IR spectroscopy.
- DFT Transition-State Analysis : Identify energy barriers for reactions like electrophilic substitution at thiophene positions .
Q. What strategies are effective for studying this compound’s biological activity in vitro?
- Methodological Answer : Preliminary assays should include:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .
- Binding Studies : Employ surface plasmon resonance (SPR) or fluorescence quenching to assess interactions with targets like kinases or DNA .
- Note : Thiophene derivatives often exhibit low micromolar IC₅₀ values in anticancer assays .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of this compound in aqueous media for biological testing?
- Solution : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Dynamic light scattering (DLS) can validate particle size (target: 50–200 nm) .
Q. What are best practices for optimizing synthetic scalability without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
